4-Methoxypyrimidine-2-carboximidamide hydrochloride
Overview
Description
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N4O·HCl. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a ligand that primarily targets nickel ions . It enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . The role of these targets is to facilitate the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Mode of Action
The compound interacts with its nickel ion targets by coordinating to the metal center, thereby enabling the cross-coupling reactions . This interaction results in the formation of new carbon-carbon bonds between diverse aryl and alkyl halides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cross-coupling reaction of aryl and alkyl halides . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, thereby expanding the toolbox of synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride typically involves the reaction of 4-methoxypyrimidine with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 4-methoxypyrimidine with cyanamide under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxypyrimidine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
4-Methoxypyrimidine-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Methoxypicolinimidamide hydrochloride
- 2-Hydroxy-4-methylpyrimidine hydrochloride
- N-(Phenyl)-2-(phenyl)pyrimidine-4-carboxamide
Comparison: 4-Methoxypyrimidine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
4-methoxypyrimidine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFAYRKMIQTFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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